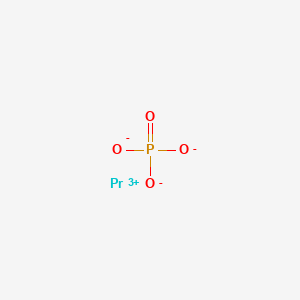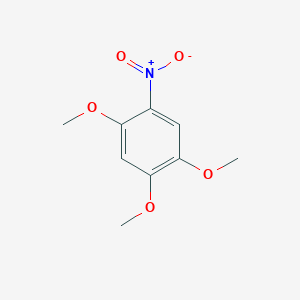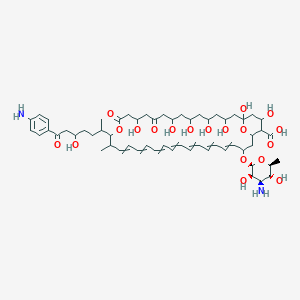
Partricin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Partricin is a natural compound that has been discovered in various fungal species. It has been found to have potential applications in the field of medicine due to its pharmacological properties.
Mecanismo De Acción
The mechanism of action of Partricin is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase. Partricin has also been found to induce apoptosis, which is the programmed cell death of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Partricin has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage. Partricin has also been found to enhance the immune system and promote wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Partricin in lab experiments include its natural origin, low toxicity, and broad-spectrum activity. However, the limitations of using Partricin include its low solubility, instability, and difficulty in obtaining large quantities.
Direcciones Futuras
There are various future directions for the research on Partricin. Some of these include the development of new synthesis methods to improve its yield and stability, the investigation of its potential applications in other fields, such as agriculture and food science, and the exploration of its mechanism of action to better understand its pharmacological properties.
In conclusion, Partricin is a natural compound that has potential applications in the field of medicine due to its pharmacological properties. It has been extensively studied for its anticancer, antiviral, antibacterial, and antifungal properties. Partricin has been found to inhibit the growth of various cancer cell lines, induce apoptosis, and reduce inflammation, oxidative stress, and DNA damage. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
Partricin can be synthesized through various methods, including extraction from fungal species or chemical synthesis. The extraction method involves the isolation of Partricin from fungal cultures using organic solvents. Chemical synthesis involves the use of chemical reactions to produce Partricin. The chemical synthesis method has been found to be more efficient and cost-effective.
Aplicaciones Científicas De Investigación
Partricin has been extensively studied for its potential applications in the field of medicine. It has been found to have anticancer, antiviral, antibacterial, and antifungal properties. Partricin has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to be effective against viral infections, such as HIV and hepatitis C virus.
Propiedades
Número CAS |
11096-49-4 |
|---|---|
Nombre del producto |
Partricin |
Fórmula molecular |
C58H84N2O19 |
Peso molecular |
1113.3 g/mol |
Nombre IUPAC |
33-[(2S,3R,4R,5R,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/C58H84N2O19/c1-34-16-14-12-10-8-6-4-5-7-9-11-13-15-17-46(77-57-54(72)52(60)53(71)36(3)76-57)31-49-51(56(73)74)48(69)33-58(75,79-49)32-45(67)28-43(65)26-41(63)24-40(62)25-42(64)27-44(66)30-50(70)78-55(34)35(2)18-23-39(61)29-47(68)37-19-21-38(59)22-20-37/h4-17,19-22,34-36,39-41,43-46,48-49,51-55,57,61-63,65-67,69,71-72,75H,18,23-33,59-60H2,1-3H3,(H,73,74)/t34?,35?,36-,39?,40?,41?,43?,44?,45?,46?,48?,49?,51?,52+,53-,54+,55?,57+,58?/m0/s1 |
Clave InChI |
NVJUPMZQNWDHTL-BGZDCYLNSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OC2CC3C(C(CC(O3)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC(C(C=CC=CC=CC=CC=CC=CC=C2)C)C(C)CCC(CC(=O)C4=CC=C(C=C4)N)O)O)O)O)O)O)O)O)C(=O)O)O)N)O |
SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |
SMILES canónico |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |
Otros números CAS |
11096-49-4 |
Sinónimos |
partricin SPA-S 132 SPA-S-132 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



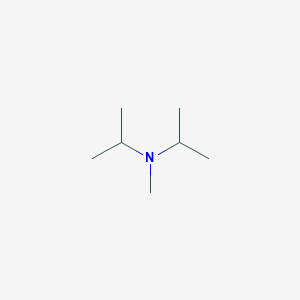
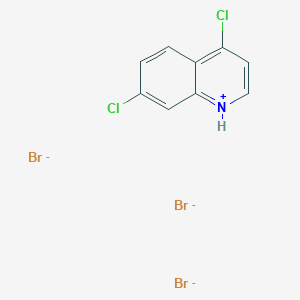


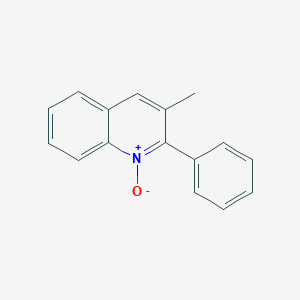
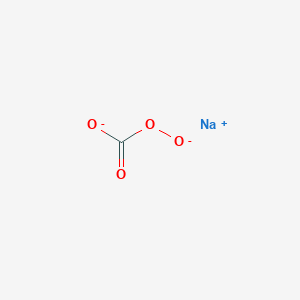
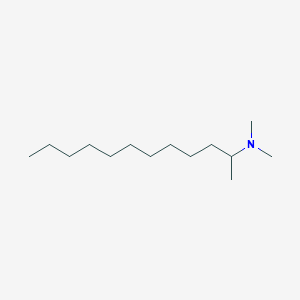

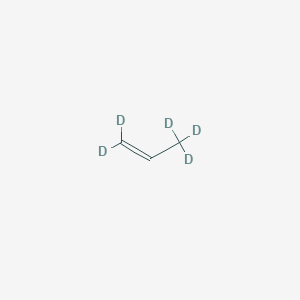
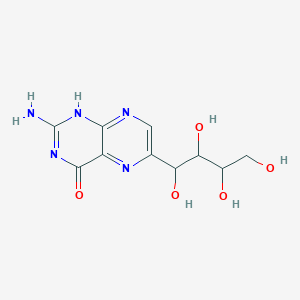
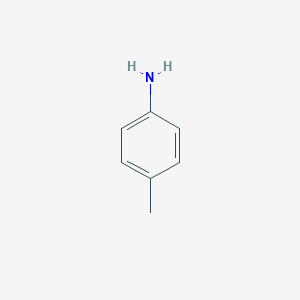
![Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B81032.png)
